N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with an ethyl group and a piperazine moiety, which is further substituted with a 4-iodobenzoyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving readily available starting materials such as piperazine derivatives and pyrimidine precursors. Research articles and chemical databases provide insight into its synthesis and potential applications in pharmaceuticals.
N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can be classified as:
The synthesis of N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. For example, refluxing in an inert atmosphere may be necessary to prevent oxidation or other side reactions.
The molecular structure of N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can be represented using various chemical notation systems:
CCN1CCN(CC1)C(=N)C2=C(N=C(N=C2)C)C(=O)C=C(C)I
This notation describes the arrangement of atoms and bonds in the molecule.
Key molecular data includes:
The presence of iodine significantly influences the compound's reactivity and potential biological activity.
N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can participate in various chemical reactions, including:
These reactions typically require specific catalysts or reagents, such as palladium for coupling reactions or lithium aluminum hydride for reductions.
The mechanism of action for N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures often act as inhibitors or modulators in biochemical pathways, particularly in neuropharmacology where piperazine derivatives are known to influence serotonin receptors.
The physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that the compound exhibits moderate toxicity profiles, necessitating proper handling precautions during synthesis and application.
N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine has potential applications in:
Piperazine remains a cornerstone heterocycle in neuropharmacological drug design due to its favorable physicochemical properties and structural versatility. Its saturated six-membered ring (two nitrogen atoms at positions 1 and 4) enables diverse N- and C-substitution patterns, facilitating precise modulation of receptor affinity, metabolic stability, and blood-brain barrier permeability. In dopamine receptor targeting, piperazine derivatives achieve exceptional selectivity by exploiting subtle differences in receptor binding pockets, particularly within the D2-like subfamily (D2, D3, D4) [1] [5]. The incorporation of piperazine into neuroactive compounds enhances solubility via protonation of the secondary amine while maintaining sufficient lipophilicity for CNS penetration—a critical balance in neuropharmacology [1] [8].
Piperazine emerged as a privileged scaffold in dopaminergic ligands following seminal work on N-arylpiperazines in the late 20th century. Early derivatives like 1-(2-methoxyphenyl)piperazine demonstrated serendipitous D2 affinity, prompting systematic exploration of N-aryl and N-benzyl substitutions. This culminated in highly selective D4 ligands exemplified by N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, exhibiting sub-nanomolar D4 affinity (IC₅₀ = 0.057 nM) and >10,000-fold selectivity over D2 receptors [4]. The evolution continued with FDA-approved drugs such as aripiprazole (D2 partial agonist) and brexpiprazole (multimodal antipsychotics), where piperazine serves as a conformational anchor enabling optimal vectoring of aryl pharmacophores toward target receptors [1]. Mechanistically, piperazine’s protonatable nitrogen forms salt bridges with conserved aspartate residues (e.g., Asp114 in D2 receptor), while its distal nitrogen tethers auxiliary substituents into hydrophobic subpockets [1] [8]. Recent advances exploit C-substituted piperazines (e.g., 1,3-disubstituted derivatives) to access novel binding conformations unattainable with traditional N-functionalization [1].
Table 1: Structural Evolution of Piperazine-Based Dopaminergic Ligands
Era | Representative Compound | Target Profile | Structural Innovation |
---|---|---|---|
1980s | 1-(2-Methoxyphenyl)piperazine | Mixed 5-HT/DA affinity | Unsubstituted N-arylpiperazine |
1990s | N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D4-selective antagonist (Ki = 0.057 nM) | N-Arylpiperazine + ethylamide spacer |
2000s–Present | Aripiprazole Lauroxil | D2 partial agonist / 5-HT1A agonist | Piperazine-bridged bicyclic systems |
Contemporary | N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine | Multimodal (e.g., NMDA NR2B investigation) | N-Benzoylpiperazine + aminopyrimidine core |
The 4-iodobenzoyl moiety confers unique advantages in receptor probe design and therapeutic compound optimization. Iodine’s van der Waals radius (1.98 Å) and moderate electronegativity create steric and electronic complementarity with hydrophobic receptor subpockets, enhancing binding specificity. Crucially, iodine serves as:
In the NMDA receptor antagonist [125I]9 (N-{2-[4-(4-[¹²⁵I]iodobenzyl)-piperidin-1-ylmethyl]benzoimidazol-5-yl}-methanesulfonamide), the iodobenzyl group contributed to high NR2B subunit affinity (Ki = 5.75 ± 1.19 nM) despite suboptimal brain uptake [3]. Similarly, in the dopamine D4 ligand archetype, iodinated analogs demonstrated enhanced selectivity profiles over non-halogenated derivatives due to steric exclusion from off-target sites [4]. The 4-iodobenzoyl group in N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine likely exploits similar mechanisms, with the carbonyl oxygen participating in hydrogen bonding while the iodophenyl ring occupies a sterically constrained subpocket. This compound’s calculated partition coefficient (logP ≈ 3.5, inferred from analog [3]) balances CNS penetration and target engagement—critical for neuropharmacological applications.
Table 2: Impact of Iodine Substitution on Receptor Binding Parameters
Compound Class | Non-Iodinated Analog Affinity (Ki) | Iodinated Analog Affinity (Ki) | Specificity Enhancement |
---|---|---|---|
Benzimidazole NMDA Antagonists | ~15–20 nM (NR2B) | 5.75 ± 1.19 nM ([¹²⁵I]9) | 2.5-fold increase in NR2B vs. non-iodinated |
Dopamine D4 Ligands | 1.2 nM (4-chlorophenyl derivative) | 0.48 nM (4-iodophenyl derivative)* | Improved D4/D2 selectivity ratio |
Data represent illustrative trends; specific analogs from [3] [4]. |
Pyrimidine-piperazine hybrids represent a strategic fusion of two pharmacologically privileged scaffolds, synergizing piperazine’s conformational flexibility with pyrimidine’s hydrogen-bonding capacity and aromatic stacking potential. This architecture enables bidentate target engagement critical for high-affinity receptor binding:
In adenosine A₂A receptor antagonists like 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, the ethylpiperazine linker positions the phenyl group into a hydrophobic exosite, achieving Ki = 8.62 nM [8]. Similarly, in kinase inhibitors such as palbociclib (CDK4/6 inhibitor), the pyrimidine-piperazine core directly coordinates with hinge region residues (e.g., Glu98/CDK6) via N…H-N hydrogen bonds [1]. For N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine, the substitution pattern suggests multimodal pharmacology:
This molecular architecture is synthetically accessible via Buchwald-Hartwig amination or SNAr reactions between chloropyrimidines and N-acylpiperazines—key strategies in industrial drug discovery [1] [9].
Table 3: Pharmacological Applications of Pyrimidine-Piperazine Hybrids
Therapeutic Area | Example Compound | Biological Target | Key Structural Features |
---|---|---|---|
Oncology | Palbociclib | CDK4/6 kinase | Pyrimidine-N-piperazine with pyridopyrimidinone |
Neurodegeneration | Tozadenant (SYN115) | Adenosine A₂A receptor | Pyrimidine with N-ethylpiperazine |
Psychiatry | Brexpiprazole | 5-HT1A/D2 partial agonist | Piperazine-bridged quinolinone-pyrimidine |
Investigational | N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine | NMDA / Dopaminergic receptors? | 4-Iodobenzoylpiperazine + 6-methylpyrimidin-4-amine |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3